CK1δ/ε Inhibitory Potency
In cell-free kinase assays, PF-670462 achieves CK1δ and CK1ε IC50 values of 14 nM and 7.7 nM, respectively, making it 2- to >1,000-fold more potent than the commonly used CK1 inhibitors IC261, D4476, and Longdaysin [1][2][3]. This potency advantage directly translates into nanomolar cellular target engagement, whereas IC261 requires supramicromolar concentrations that do not even measurably inhibit CK1δ/ε autophosphorylation in cells [1].
| Evidence Dimension | CK1δ and CK1ε IC50 (nM) |
|---|---|
| Target Compound Data | CK1ε: 7.7 ± 2.2 nM; CK1δ: 14 nM |
| Comparator Or Baseline | IC261: CK1δ/ε IC50 ~1,000–25,000 nM (no detectable CK1δ/ε inhibition at 1 μM in cells); D4476: CK1 IC50 ~300 nM; Longdaysin: CK1δ IC50 8,800 nM |
| Quantified Difference | PF-670462 is ~2-fold more potent than D4476, ~130-fold more potent than IC261, and >600-fold more potent than Longdaysin for CK1δ |
| Conditions | Cell-free kinase assays; IC50 determinations from isolated enzyme preparations |
Why This Matters
For researchers seeking to inhibit CK1δ/ε activity at therapeutically or experimentally relevant concentrations, PF-670462 is the only option with sub-15-nM potency, enabling robust cellular pharmacology at low nanomolar concentrations where comparators either fail to engage the target or introduce confounding off-target effects.
- [1] Badura L, Swanson T, Adamowicz W, et al. An inhibitor of casein kinase I epsilon induces phase delays in circadian rhythms under free-running and entrained conditions. J Pharmacol Exp Ther. 2007;322(2):730-738. doi:10.1124/jpet.107.122846 View Source
- [2] Cheong JK, Hung NT, Wang H, et al. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. Oncogene. 2011;30(22):2558-2569. doi:10.1038/onc.2010.627 View Source
- [3] Janovská P, Bryja V. Casein kinase 1 inhibitors: a comprehensive review of synthetic and natural product-derived compounds. Int J Mol Sci. 2020;21(23):9026. doi:10.3390/ijms21239026 View Source
